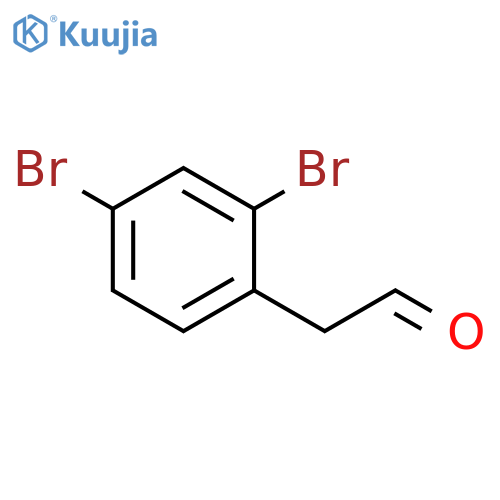

Cas no 2228212-73-3 (2-(2,4-dibromophenyl)acetaldehyde)

2-(2,4-dibromophenyl)acetaldehyde 化学的及び物理的性質

名前と識別子

-

- Benzeneacetaldehyde, 2,4-dibromo-

- 2-(2,4-Dibromophenyl)acetaldehyde

- 2228212-73-3

- EN300-1921039

- SCHEMBL5738944

- 2-(2,4-dibromophenyl)acetaldehyde

-

- インチ: 1S/C8H6Br2O/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,4-5H,3H2

- InChIKey: UKPUPKTVXYRQAK-UHFFFAOYSA-N

- ほほえんだ: C1(CC=O)=CC=C(Br)C=C1Br

計算された属性

- せいみつぶんしりょう: 277.87649g/mol

- どういたいしつりょう: 275.87854g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 138

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

- 密度みつど: 1.829±0.06 g/cm3(Predicted)

- ふってん: 320.6±27.0 °C(Predicted)

2-(2,4-dibromophenyl)acetaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1921039-1.0g |

2-(2,4-dibromophenyl)acetaldehyde |

2228212-73-3 | 1g |

$1100.0 | 2023-05-31 | ||

| Enamine | EN300-1921039-0.5g |

2-(2,4-dibromophenyl)acetaldehyde |

2228212-73-3 | 0.5g |

$671.0 | 2023-09-17 | ||

| Enamine | EN300-1921039-10g |

2-(2,4-dibromophenyl)acetaldehyde |

2228212-73-3 | 10g |

$3007.0 | 2023-09-17 | ||

| Enamine | EN300-1921039-0.25g |

2-(2,4-dibromophenyl)acetaldehyde |

2228212-73-3 | 0.25g |

$642.0 | 2023-09-17 | ||

| Enamine | EN300-1921039-5.0g |

2-(2,4-dibromophenyl)acetaldehyde |

2228212-73-3 | 5g |

$3189.0 | 2023-05-31 | ||

| Enamine | EN300-1921039-2.5g |

2-(2,4-dibromophenyl)acetaldehyde |

2228212-73-3 | 2.5g |

$1370.0 | 2023-09-17 | ||

| Enamine | EN300-1921039-1g |

2-(2,4-dibromophenyl)acetaldehyde |

2228212-73-3 | 1g |

$699.0 | 2023-09-17 | ||

| Enamine | EN300-1921039-0.05g |

2-(2,4-dibromophenyl)acetaldehyde |

2228212-73-3 | 0.05g |

$587.0 | 2023-09-17 | ||

| Enamine | EN300-1921039-0.1g |

2-(2,4-dibromophenyl)acetaldehyde |

2228212-73-3 | 0.1g |

$615.0 | 2023-09-17 | ||

| Enamine | EN300-1921039-10.0g |

2-(2,4-dibromophenyl)acetaldehyde |

2228212-73-3 | 10g |

$4729.0 | 2023-05-31 |

2-(2,4-dibromophenyl)acetaldehyde 関連文献

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

-

Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336

2-(2,4-dibromophenyl)acetaldehydeに関する追加情報

Chemical Profile: 2-(2,4-Dibromophenyl)Acetaldehyde (CAS No 119096-59-8)

Introduction to 2-(2,4-Dibromophenyl)Acetaldehyde

2-(2,4-Dibromophenyl)Acetaldehyde, identified by the CAS registry number 119096-59-8, is an organic compound with a unique molecular structure that has garnered attention in various fields of chemistry and material science. This compound is characterized by its aldehyde functional group attached to a dibrominated phenyl ring, which imparts distinctive chemical properties and reactivity. Recent studies have highlighted its potential applications in drug discovery, agrochemicals, and advanced materials.

Molecular Structure and Physical Properties

The molecular structure of 2-(2,4-Dibromophenyl)Acetaldehyde consists of a benzene ring substituted with two bromine atoms at the 2 and 4 positions, connected to an acetaldehyde group (-CH₂CHO). This arrangement creates a molecule with significant electronic and steric effects due to the electron-withdrawing nature of the bromine substituents. The compound exists as a crystalline solid under standard conditions with a melting point of approximately 65°C and a boiling point around 180°C under vacuum.

Synthesis and Chemical Reactivity

The synthesis of 2-(2,4-Dibromophenyl)Acetaldehyde typically involves multi-step organic reactions, often starting from bromobenzene derivatives. Recent advancements in catalytic methods have enabled more efficient syntheses with higher yields and better purity levels. The aldehyde group makes this compound highly reactive towards nucleophilic addition reactions, while the electron-withdrawing bromine substituents enhance electrophilic aromatic substitution reactivity.

Biological Activity and Applications

Pioneering research has demonstrated that 2-(2,4-Dibromophenyl)Acetaldehyde exhibits potent biological activity in various assays. For instance, studies published in the last two years have shown its effectiveness as an anti-inflammatory agent by modulating key signaling pathways involved in inflammatory responses. Additionally, this compound has shown promise as a lead molecule in antifungal drug development due to its ability to disrupt fungal cell membrane integrity.

Environmental Impact and Safety Considerations

Evaluating the environmental impact of chemical compounds is crucial for sustainable development. Recent eco-toxicological studies on biological activity of 119096-59-8 indicate that it exhibits moderate toxicity towards aquatic organisms under controlled laboratory conditions. However, field studies suggest that its persistence in natural environments is limited due to rapid photodegradation under UV light exposure.

Future Directions in Research and Development

The unique combination of physical properties and biological activity positions 119096-59-8 as a valuable compound for further exploration in multiple domains. Ongoing research is focused on optimizing its pharmacokinetic profile for potential therapeutic applications while exploring novel synthetic routes to improve scalability and reduce production costs.

2228212-73-3 (2-(2,4-dibromophenyl)acetaldehyde) 関連製品

- 1235048-42-6(3-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}-1-[(4-methoxyphenyl)methyl]urea)

- 62752-06-1(6-Chloro-N,N'-bis(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine)

- 2248401-89-8(methyl 2-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-3-oxopropyl}benzoate)

- 2138265-80-0(2-Chloro-4-fluoropyridine-3-sulfonyl fluoride)

- 2034451-65-3(3-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine)

- 259214-58-9((1R,2S)-1-Amino-2-ethenylcyclopropanecarboxylic acidmethyl esterHydrochloride)

- 2229503-72-2(1-(4,4-dimethylcyclohexyl)methyl-N-methylcyclopropan-1-amine)

- 1283274-03-2(6-Benzyl-2-(3-chlorophenyl)-5,6,7,8-tetrahydro-pyrido4,3-dpyrimidin-4(3H)-one)

- 1544821-79-5(4-amino-3-(thian-3-yl)butanoic acid)

- 2034585-92-5(N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenyl)acetamide)